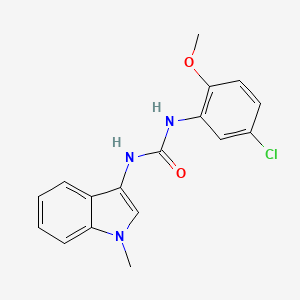

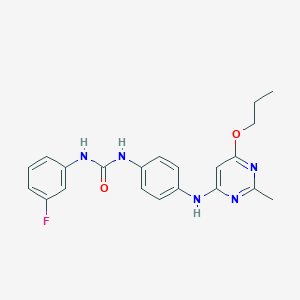

![molecular formula C18H18F2N4O3S B2797833 2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-83-7](/img/structure/B2797833.png)

2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

[1,2,4]Triazolo[4,3-a]pyridines are a class of compounds known for their wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . They are part of several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The specific synthesis process for “2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not available in the literature I have access to.Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Compounds structurally related to 2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have demonstrated significant antimicrobial and antifungal activities. Studies have shown that such compounds possess biological activity against various microorganisms, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae, Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Trichophyton mentagrophytes (Suresh, Lavanya, & Rao, 2016).

Antimalarial Properties

In the realm of antimalarial drug discovery, derivatives of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment, akin to this compound, have shown promising results. In vitro studies against Plasmodium falciparum have identified compounds in this class with significant antimalarial activity, highlighting their potential as starting points for future antimalarial drug development programs (Karpina et al., 2020).

Antifungal and Insecticidal Activity

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, structurally related to this compound, have shown notable antifungal activities and insecticidal activity. These compounds were particularly effective against Rhizotonia erealis, Helminthosporium maydis, and displayed significant mortality rates against pests such as Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Anti-Diabetic Properties

In the field of diabetes treatment, triazolo-pyridazine-6-yl-substituted piperazines, closely related to the chemical structure , have been synthesized and evaluated for their anti-diabetic properties. These compounds showed potential as Dipeptidyl peptidase-4 (DPP-4) inhibitors and demonstrated significant insulinotropic activities, making them potential candidates for anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Herbicidal Activity

Research has also uncovered that certain derivatives in the [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one class, structurally similar to this compound, possess notable herbicidal activities. These compounds were effective against a broad spectrum of vegetation at low application rates, indicating their potential use in agricultural settings (Moran, 2003).

Mecanismo De Acción

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridines can vary depending on the specific compound and its functional groups. Some [1,2,4]triazolo[4,3-a]pyridines have been found to inhibit c-Met kinase , but the mechanism of action for “2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not available in the literature I have access to.

Propiedades

IUPAC Name |

2-[(3,5-difluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N4O3S/c19-14-8-13(9-15(20)10-14)11-24-18(25)23-12-16(4-5-17(23)21-24)28(26,27)22-6-2-1-3-7-22/h4-5,8-10,12H,1-3,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTUOTSFZCXCPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

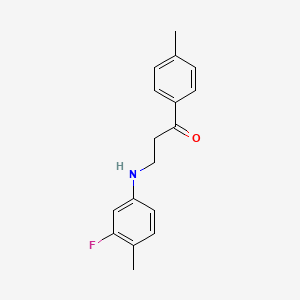

![(Prop-2-yn-1-yl)({1-[4-(pyridin-3-yl)phenyl]ethyl})amine](/img/structure/B2797752.png)

![4-{4-[(4-Fluorophenyl)methoxy]phenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B2797753.png)

![2-(4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/no-structure.png)

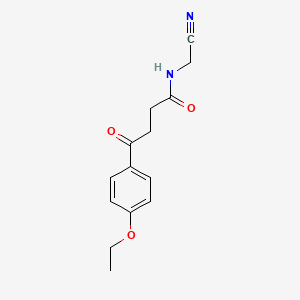

![Ethyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B2797757.png)

![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)

![(2S,3S)-3-[(2-chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B2797772.png)